4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with a molecular formula of C19H20N4O4S and a molecular weight of 400.46 g/mol This compound is characterized by its unique structure, which includes a triazole ring, a furyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the furyl and trimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
Uniqueness
The uniqueness of 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific combination of functional groups and its ability to undergo various chemical reactions
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O4S/c1-12(8-14-6-5-7-27-14)11-20-23-18(21-22-19(23)28)13-9-15(24-2)17(26-4)16(10-13)25-3/h5-11H,1-4H3,(H,22,28)/b12-8+,20-11+ |
InChI Key |
NSKOQDGZUQPONN-RKHLGMAXSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.